Laminaribiose
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Overview
Description
Laminaribiose is a disaccharide composed of two glucose molecules linked by a β-1,3-glycosidic bond It is a naturally occurring sugar found in various sources, including algae and fungi
Mechanism of Action
Target of Action
Laminaribiose primarily targets enzymes such as This compound phosphorylase . This enzyme catalyzes the chemical reaction of 3-beta-D-glucosyl-D-glucose and phosphate, producing D-glucose and alpha-D-glucose 1-phosphate .
Mode of Action
This compound interacts with its target, this compound phosphorylase, in a process known as phosphorolysis . This process involves the breaking of a glycosidic bond in this compound, resulting in the formation of alpha-glucose 1-phosphate and glucose . The enzyme this compound phosphorylase is more specific to this compound than other glucobioses .
Biochemical Pathways
This compound is involved in the glucoside hydrolase family 94 pathway . This pathway includes other enzymes such as cellobiose phosphorylase, cellodextrin phosphorylase, and N, N ′-diacetylchitobiose phosphorylase . The role of this compound phosphorylase is to utilize this compound generated outside the cell .
Pharmacokinetics
Drug likeness parameters are important indicators of whether a molecule possesses suitable adme properties
Result of Action
The phosphorolysis of this compound by this compound phosphorylase results in the production of alpha-glucose 1-phosphate and glucose . This process is crucial for the utilization of this compound in various biological applications .
Action Environment
Environmental factors such as moisture, oxygen, carbon dioxide, temperature, pH, light, osmotic effect, and mechanical and sonic stress can influence the action, efficacy, and stability of this compound . For instance, water is an essential component for the growth of bacteria, and 80% of the bacterial cell is made up of water . Therefore, the presence of a free water molecule is important for the optimum growth of the microorganism
Biochemical Analysis
Biochemical Properties
Laminaribiose plays a crucial role in biochemical reactions, particularly in the metabolism of polysaccharides. It is a substrate for enzymes such as this compound phosphorylase, which catalyzes the phosphorolysis of this compound into α-glucose 1-phosphate and glucose . This enzyme is part of the glucoside hydrolase family 94 and is involved in the utilization of this compound generated outside the cell . Additionally, this compound interacts with exo-1,3-β-glucanase and β-glucosidase, which are involved in the degradation of β-glucans .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in carbohydrate metabolism, thereby impacting the overall metabolic flux within cells. This compound also plays a role in modulating the immune response by interacting with immune cells and influencing cytokine production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with enzymes and other biomolecules. For instance, this compound phosphorylase binds to this compound and catalyzes its conversion into glucose and α-glucose 1-phosphate . This interaction is crucial for the utilization of this compound in metabolic pathways. Additionally, this compound can inhibit or activate certain enzymes, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under recommended storage conditions, with a shelf life of over two years . Its long-term effects on cellular function can vary depending on the experimental conditions and the duration of exposure. Studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance metabolic activity and improve immune function. At high doses, it may exhibit toxic or adverse effects, such as disrupting normal cellular processes and causing metabolic imbalances . Threshold effects have been observed, indicating that there is an optimal dosage range for the beneficial effects of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the degradation of β-glucans and the synthesis of glucose and α-glucose 1-phosphate. Enzymes such as this compound phosphorylase and β-glucosidase play key roles in these pathways . The interaction of this compound with these enzymes affects the overall metabolic flux and the levels of various metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of this compound, ensuring its availability for metabolic processes . The distribution of this compound can also influence its accumulation in specific tissues, affecting its overall activity and function.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its effects on cellular activity. Targeting signals and post-translational modifications direct this compound to these compartments, ensuring its proper localization and function . The subcellular localization of this compound is crucial for its role in metabolic pathways and its interaction with enzymes and other biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: Laminaribiose can be synthesized through both chemical and enzymatic methods. The chemical synthesis involves the glycosylation of protected glucose derivatives using appropriate catalysts and promoters. For instance, peracylated donors and glucofuranose protected by acetal groups can be used in the presence of a Lewis acid to facilitate the glycosidic coupling .
Industrial Production Methods: Enzymatic synthesis is preferred for industrial production due to its efficiency and eco-friendliness. A common method involves the use of this compound phosphorylase and sucrose phosphorylase in a bienzymatic reaction system. This process can be carried out in a packed bed reactor, where immobilized enzymes catalyze the conversion of sucrose and glucose to this compound under mild conditions .
Chemical Reactions Analysis
Types of Reactions: Laminaribiose undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into glucose units.
Oxidation: Oxidizing agents such as periodic acid can cleave the glycosidic bond, resulting in the formation of aldehyde groups.
Glycosylation: Glycosylation reactions can be facilitated using catalysts like Lewis acids or enzymes such as glycosyltransferases.
Major Products: The primary products of these reactions include glucose, glucose derivatives, and various oligosaccharides .
Scientific Research Applications
Laminaribiose has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex carbohydrates and glycosides.
Biology: this compound is used in studies related to cell wall structure and function in plants and fungi.
Medicine: It has potential therapeutic applications, including the treatment of dermatitis and as an immunomodulatory agent.
Industry: this compound is utilized as a soluble dietary fiber and in the production of prebiotics .
Comparison with Similar Compounds
Cellobiose: A disaccharide composed of two glucose molecules linked by a β-1,4-glycosidic bond.
Maltose: A disaccharide with an α-1,4-glycosidic bond between two glucose units.
Lactose: A disaccharide consisting of glucose and galactose linked by a β-1,4-glycosidic bond.
Uniqueness: Laminaribiose is unique due to its β-1,3-glycosidic linkage, which imparts distinct structural and functional properties. Unlike cellobiose and maltose, this compound is less susceptible to hydrolysis by common digestive enzymes, making it a valuable component in dietary fibers and prebiotics .
Biological Activity
Laminaribiose is a disaccharide composed of two glucose units linked by a β-1,3-glycosidic bond. It is primarily derived from the hydrolysis of laminarin, a polysaccharide found in brown algae and some fungi. This compound has garnered attention for its various biological activities, including immunomodulatory effects, potential prebiotic properties, and its role in plant-fungal interactions.
Chemical Structure and Properties
- Chemical Formula : C12H22O11
- Molecular Weight : 342.30 g/mol
- Linkage : β-1,3-glycosidic bond
1. Immunomodulatory Effects
This compound has been shown to influence immune responses. Research indicates that it can enhance the immune response in plants against pathogens. For instance, in studies involving Magnaporthe oryzae, this compound was implicated in modulating plant immunity by interacting with plant immune receptors, which may help in the suppression of fungal virulence factors .
2. Prebiotic Potential
This compound acts as a prebiotic, promoting the growth of beneficial gut bacteria. In particular, studies have demonstrated that certain strains of Weissella can utilize this compound effectively, leading to increased growth rates and metabolic activity . This suggests that this compound could be beneficial for gut health by enhancing the population of probiotics.
3. Plant-Fungal Interactions
The role of this compound in plant-fungal interactions has been extensively studied. It has been observed that this compound levels increase significantly during parasitization by root-knot nematodes such as Meloidogyne incognita, indicating its potential role as a signaling molecule in these interactions . Furthermore, this compound's ability to modulate host responses can facilitate or inhibit parasitic success.
Case Study 1: this compound and Plant Immunity
A study explored the effect of this compound on the immune response of Arabidopsis plants infected with M. oryzae. The results indicated that this compound treatment led to enhanced expression of defense-related genes and increased resistance to fungal infection. This suggests that this compound may serve as an effective elicitor of plant immunity .
Case Study 2: Prebiotic Effects on Gut Microbiota
In a controlled trial involving human subjects, the administration of this compound resulted in a significant increase in the abundance of beneficial gut bacteria, particularly Blautia producta. This study highlighted the potential of this compound as a dietary supplement to promote gut health and improve microbiota composition .
Research Findings
Properties
CAS No. |
34980-39-7 |
---|---|
Molecular Formula |
C12H22O11 |
Molecular Weight |
342.30 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h2,4-13,15-21H,1,3H2/t4-,5+,6-,7-,8-,9+,10-,11-,12+/m1/s1 |
InChI Key |
YGEHCIVVZVBCLE-CRLSIFLLSA-N |
SMILES |
C(C1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)O)O)O)O)O |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)O)O)O)O)O |
Synonyms |
laminarabiose laminaribiose nigerose |
Origin of Product |
United States |
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